molecular formula C10H14O4S B13804282 (R)-(-)-2-(P-Toluenesulfonate)-1,2-propanol CAS No. 69891-44-7

(R)-(-)-2-(P-Toluenesulfonate)-1,2-propanol

Cat. No.: B13804282
CAS No.: 69891-44-7
M. Wt: 230.28 g/mol
InChI Key: UADUJNAWMVEFHR-SECBINFHSA-N
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Description

(R)-(-)-2-(p-Toluenesulfonate)-1,2-propanol is a chiral sulfonate ester derivative of 1,2-propanediol, where the hydroxyl group at the 2-position is substituted with a p-toluenesulfonyl (tosyl) group. The compound features a stereogenic center at the 2-carbon, conferring its (R)-configuration, which is critical for its reactivity and applications in asymmetric synthesis. The tosyl group acts as a robust leaving group, making this compound a valuable intermediate in nucleophilic substitution reactions, particularly in pharmaceutical synthesis and chiral resolution processes .

Key structural attributes:

  • Molecular formula: C₁₀H₁₄O₄S
  • Functional groups: Tosyl (p-toluenesulfonate), secondary alcohol.
  • Chirality: (R)-configuration at C2.

Properties

CAS No.

69891-44-7

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

[(2R)-1-hydroxypropan-2-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-9(2)7-11/h3-6,9,11H,7H2,1-2H3/t9-/m1/s1

InChI Key

UADUJNAWMVEFHR-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CO

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{(R)-1,2-propanediol} + \text{p-toluenesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound} + \text{HCl}
$$

Detailed Preparation Methods

Tosylation of (R)-1,2-Propanediol

Reagents and Conditions:

  • Starting material: (R)-1,2-propanediol
  • Tosylating agent: p-toluenesulfonyl chloride (p-TsCl)
  • Base: Typically pyridine or potassium carbonate (K2CO3) to neutralize HCl formed
  • Solvent: Dichloromethane (CH2Cl2), tetrahydrofuran (THF), or toluene
  • Temperature: 0°C to room temperature
  • Reaction time: 1–4 hours depending on scale and conditions

Procedure:

  • Dissolve (R)-1,2-propanediol in anhydrous solvent (e.g., dichloromethane).
  • Cool the solution to 0–5°C.
  • Add the base (pyridine or K2CO3) to the solution to scavenge HCl.
  • Slowly add p-toluenesulfonyl chloride under stirring.
  • Allow the reaction mixture to warm to room temperature and stir for 1–4 hours.
  • Monitor the reaction progress by TLC or HPLC.
  • Upon completion, quench the reaction by adding water.
  • Separate the organic layer, wash with aqueous sodium bicarbonate to remove residual acid, and dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure.
  • Purify the product by recrystallization or chromatography if necessary.

Notes:

  • The use of a base such as potassium carbonate is preferred in large-scale preparations to avoid pyridine’s toxicity and odor issues.
  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of tosyl chloride.
  • The stereochemistry at the chiral center is retained during tosylation, preserving the (R)-configuration.

Alternative Preparation via Sulfonic Acid Activation

Another method involves first preparing p-toluenesulfonic acid or its salts and then activating the hydroxyl group of the chiral alcohol under acidic catalysis to form the tosylate ester.

Key points:

  • p-Toluenesulfonic acid can be prepared by sulfonation of toluene with concentrated sulfuric acid, followed by crystallization of its sodium salt.
  • The tosylation can be catalyzed by p-toluenesulfonic acid itself under reflux with toluene using Dean-Stark apparatus to remove water and drive the reaction forward.
  • This method is less common for chiral tosylates due to potential racemization risks and lower selectivity but can be useful for bulk tosylate preparations.

Scale-Up and Industrial Considerations

Large-scale synthesis of chiral tosylates like this compound often involves:

  • Use of biphasic reaction mixtures (organic solvent/water) for easier separation.
  • Optimization of reaction temperature and stoichiometry to maximize yield and purity.
  • Application of continuous extraction and crystallization techniques to isolate the product efficiently.
  • Employment of environmentally benign bases (e.g., potassium carbonate) and solvents with low toxicity profiles.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Scale Industrial Scale Notes
Starting Material (R)-1,2-propanediol (R)-1,2-propanediol Chiral purity critical
Tosylating Agent p-Toluenesulfonyl chloride (p-TsCl) p-Toluenesulfonyl chloride (p-TsCl) Commercially available
Base Pyridine or potassium carbonate Potassium carbonate Pyridine avoided industrially
Solvent Dichloromethane, THF, or toluene Toluene or other aprotic solvents Anhydrous conditions essential
Temperature 0°C to room temperature 0–25°C Controlled to avoid side reactions
Reaction Time 1–4 hours 2–6 hours Scale affects time
Work-up Aqueous quench, extraction, drying Biphasic extraction, crystallization Efficient phase separation
Yield 70–90% 75–85% High purity required
Stereochemical Integrity Retained Retained Confirmed by chiral HPLC

Mechanistic Insights

The tosylation reaction proceeds via nucleophilic attack of the hydroxyl oxygen of (R)-1,2-propanediol on the sulfur atom of p-toluenesulfonyl chloride. The base scavenges the released HCl, preventing protonation of the alcohol and side reactions. The tosylate group formed is a good leaving group, facilitating further nucleophilic substitution reactions without loss of stereochemical configuration at the chiral center.

Summary of Research Findings

  • The tosylation of (R)-1,2-propanediol using p-toluenesulfonyl chloride in the presence of a base is the standard and most efficient method for preparing this compound.
  • Industrial processes favor potassium carbonate as a base and toluene or similar solvents for environmental and safety reasons.
  • The reaction conditions are mild, preserving the chiral integrity of the starting diol.
  • Alternative methods involving sulfonic acid catalysis exist but are less common for chiral substrates due to potential racemization.
  • Large-scale synthesis protocols emphasize phase separation, solvent recovery, and crystallization techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-(P-Toluenesulfonate)-1,2-propanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The p-toluenesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group in the propanol backbone can be oxidized to form the corresponding ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to form different alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as pyridinium chlorochromate or potassium permanganate are used under mild conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve the desired reduction.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and thiol derivatives.

    Oxidation Reactions: Products include ketones and aldehydes.

    Reduction Reactions: Products include various alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the synthesis of various pharmaceuticals, particularly those requiring chirality. Its ability to act as a chiral auxiliary makes it valuable in the production of enantiomerically pure drugs. For instance, (R)-(-)-2-(p-Toluenesulfonate)-1,2-propanol can be used to synthesize specific enantiomers of biologically active compounds, which is crucial for ensuring efficacy and safety in drug development.

Case Study: Asymmetric Synthesis

A notable application is in the asymmetric synthesis of chiral intermediates. For example, the compound has been employed in the synthesis of (S)-1-(4-phenoxyphenoxy)-2-propanol through a sulfonic ester reaction process. The method involves reacting this compound with various substrates under controlled conditions to yield high optical purity products .

Polymer Chemistry

This compound has also found applications in polymer chemistry. It serves as a precursor for synthesizing conducting polymers such as poly(3,4-ethylenedioxythiophene), where it acts as a dopant. The incorporation of p-toluenesulfonate enhances the electrical conductivity and stability of the resultant polymer .

Table 1: Properties of Conducting Polymers with p-Toluenesulfonate

PropertyValue
ConductivityHigh
StabilityEnhanced
ApplicationOrganic electronics
Synthesis MethodElectrochemical polymerization

Chiral Catalysis

The compound plays a role in chiral catalysis, particularly in reactions where chirality is essential for the desired outcome. It can be used to create chiral catalysts that facilitate enantioselective reactions, thereby increasing the yield of specific enantiomers in synthetic processes.

Research Insights

Recent studies have shown that using this compound as a catalyst can improve reaction selectivity and efficiency in synthesizing complex molecules . This application is particularly relevant in developing new drugs that require precise stereochemistry.

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings where its properties can enhance production processes. Its role as a reagent in various chemical reactions contributes to more efficient manufacturing protocols.

Mechanism of Action

The mechanism of action of ®-(-)-2-(P-Toluenesulfonate)-1,2-propanol involves its ability to act as a chiral auxiliary or catalyst in various chemical reactions. The p-toluenesulfonate group serves as a leaving group, facilitating nucleophilic substitution reactions. The chiral center in the propanol backbone imparts stereochemical control, leading to the formation of enantiomerically pure products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) 2-Methylene-1,3-Propanediol (C₄H₈O₂)
  • Structure : A diol with a methylene group at the 2-position.
  • Physical Properties : Boiling point 93–95°C (at 2 mmHg), density 1.081 g/mL .
  • Key Differences : Lacks the sulfonate group, reducing its utility as a leaving group in substitution reactions. Primarily used in polymer chemistry and as a crosslinking agent.
(b) (R)-3-Butene-1,2-diol-1-(p-Toluenesulfonate)
  • Structure : Contains a butene backbone with a tosyl group at the 1-position and a hydroxyl at the 2-position.
  • Reactivity: The allylic double bond in the butene moiety enhances its susceptibility to elimination reactions under basic conditions, unlike the saturated propanol backbone of the target compound .
  • Applications : Used in synthesizing cyclic ethers and strained intermediates.
(c) N-Aryl-p-Toluenesulfonates
  • Structure : Aryl amines substituted with tosyl groups.
  • Synthesis : Prepared via refluxing aryl amines with thionyl chloride and propargyl alcohol (e.g., compound 3 in ).
  • Reactivity: The presence of an amino group introduces nucleophilic sites, enabling diverse functionalization pathways compared to the alcohol-based target compound .

Physicochemical and Reactivity Comparison

Property (R)-(-)-2-(p-Toluenesulfonate)-1,2-Propanol 2-Methylene-1,3-Propanediol (R)-3-Butene-1,2-diol-1-(p-Toluenesulfonate)
Molecular Weight (g/mol) 230.28 88.10 242.29 (estimated)
Boiling Point Not reported 93–95°C (2 mmHg) Not reported
Solubility Likely polar aprotic solvents (e.g., DMSO) Miscible in water Moderate in toluene
Reactivity Tosyl group enables SN2 reactions Polymerization Elimination favored due to allylic system

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s chiral purity requires stringent control during tosylation, as racemization can occur under prolonged reflux conditions .
  • Stability : Unlike 2-methylene-1,3-propanediol, the tosyl group in the target compound confers hydrolytic stability in acidic media but susceptibility in basic environments .
  • Data Gaps: Limited published data on exact melting points or spectroscopic fingerprints necessitate further characterization.

Biological Activity

(R)-(-)-2-(P-Toluenesulfonate)-1,2-propanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a chiral center, which is significant for its biological activity. The presence of the p-toluenesulfonate group enhances its solubility and reactivity in biological systems, making it a suitable candidate for various applications.

Antiviral Activity

Research has indicated that compounds similar to this compound can act as inhibitors of viral enzymes. For instance, studies on related sulfonamide derivatives have shown promising results against HIV-1 protease. These inhibitors exhibit low IC50 values, indicating potent antiviral activity. The structural modifications in these compounds play a crucial role in their binding affinity to viral targets .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are critical in various biochemical pathways. For example, p-toluenesulfonate derivatives have been shown to interact with serine proteases and other enzyme classes, leading to significant inhibition of their activity. This inhibition can be attributed to the structural features that allow for effective binding within the active sites of these enzymes .

The mechanisms through which this compound exerts its biological effects often involve:

  • Competitive Inhibition : Competing with substrate molecules for binding to enzyme active sites.
  • Allosteric Modulation : Inducing conformational changes in enzyme structures that reduce their activity.
  • Formation of Stable Complexes : Creating non-covalent interactions that stabilize the inhibitor-enzyme complex and prevent substrate conversion.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated strong inhibition of HIV-1 protease by sulfonamide derivatives, highlighting the importance of stereochemistry .
Study 2Investigated the biodegradation pathways of p-toluenesulfonate compounds in microbial systems, showcasing their environmental impact and metabolic utility .
Study 3Analyzed the synthesis and characterization of p-toluenesulfonate incorporated polymers with notable electrical conductivity and potential applications in organic electronics .

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